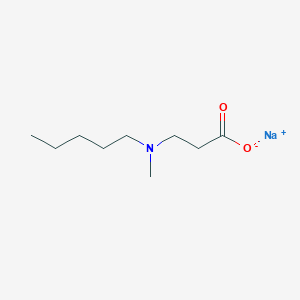

Mono-2-ethylhexyl phthalate glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

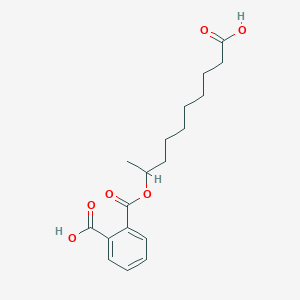

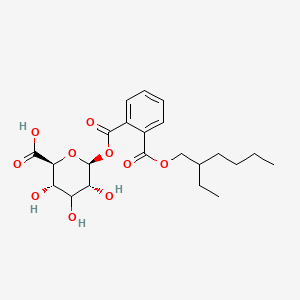

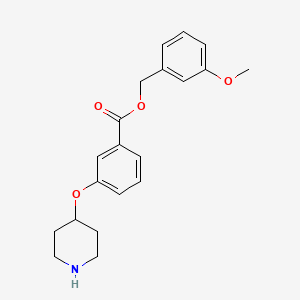

Mono-2-ethylhexyl phthalate glucuronide is a metabolite of mono-2-ethylhexyl phthalate, which itself is a metabolite of di-2-ethylhexyl phthalate. Di-2-ethylhexyl phthalate is a widely used plasticizer found in many consumer products, including food packaging, toys, and medical devices. This compound is formed in the body through the process of glucuronidation, which is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds .

Preparation Methods

Mono-2-ethylhexyl phthalate glucuronide is synthesized in the body through the enzymatic process of glucuronidation. This process involves the conjugation of mono-2-ethylhexyl phthalate with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver and intestine, where the enzyme is highly expressed .

In an industrial setting, the synthesis of this compound can be achieved through chemical methods that mimic the biological process. This involves the use of mono-2-ethylhexyl phthalate and glucuronic acid as starting materials, with the reaction being catalyzed by a suitable catalyst under controlled conditions .

Chemical Reactions Analysis

Mono-2-ethylhexyl phthalate glucuronide primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of this compound can lead to the formation of mono-2-ethylhexyl phthalate and glucuronic acid. This reaction is typically catalyzed by enzymes such as β-glucuronidase .

In addition to hydrolysis, this compound can also undergo oxidation and reduction reactions. These reactions are often catalyzed by various oxidizing and reducing agents under specific conditions. The major products formed from these reactions include oxidized and reduced derivatives of this compound .

Scientific Research Applications

Mono-2-ethylhexyl phthalate glucuronide has several scientific research applications. In the field of toxicology, it is used as a biomarker for exposure to di-2-ethylhexyl phthalate. The measurement of this compound levels in biological samples such as urine and blood can provide valuable information about the extent of exposure to di-2-ethylhexyl phthalate and its potential health effects .

In addition to its use as a biomarker, this compound is also used in studies investigating the metabolism and detoxification of phthalates. These studies aim to understand the role of glucuronidation in the elimination of phthalates from the body and the factors that influence this process .

Mechanism of Action

The mechanism of action of mono-2-ethylhexyl phthalate glucuronide involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to mono-2-ethylhexyl phthalate. The resulting glucuronide conjugate is more water-soluble and can be readily excreted from the body through urine .

The molecular targets and pathways involved in the action of this compound include the enzymes and transporters responsible for its formation, transport, and excretion. These include UDP-glucuronosyltransferase, β-glucuronidase, and various transport proteins that facilitate the movement of the glucuronide conjugate across cell membranes .

Comparison with Similar Compounds

Mono-2-ethylhexyl phthalate glucuronide is similar to other glucuronide conjugates of phthalate metabolites, such as monoethyl phthalate glucuronide, monobutyl phthalate glucuronide, and monobenzyl phthalate glucuronide. These compounds are all formed through the process of glucuronidation and share similar properties in terms of their increased water solubility and excretion from the body .

this compound is unique in its specific structure and the particular phthalate metabolite from which it is derived. This uniqueness can influence its specific interactions with enzymes and transporters, as well as its overall metabolism and excretion profile .

Properties

Molecular Formula |

C22H30O10 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(2S,3S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15?,16-,17+,18-,22-/m0/s1 |

InChI Key |

UDJLVIABEVCMKC-WZBNVGRISA-N |

Isomeric SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)